molecular formula C11H20O2 B072514 Cyclohexyl pentanoate CAS No. 1551-43-5

Cyclohexyl pentanoate

Cat. No. B072514
CAS RN: 1551-43-5
M. Wt: 184.27 g/mol
InChI Key: YLCHTSSXNSNXSW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of cyclohexyl pentanoate and related compounds involves various chemical strategies. For instance, cyclohexa-1,4-dienes, with tert-butyl groups, function as isobutane equivalents in transfer hydro-tert-butylation of alkenes, indicating a method for incorporating tertiary alkyl groups into carbon frameworks (Keess & Oestreich, 2017). Additionally, manganese (III) acetate and Lewis acid-mediated cyclization of olefinic β-keto esters reveal comparative synthesis pathways for related structures (Colombo et al., 1990).

Molecular Structure Analysis

The molecular and crystal structures of compounds related to cyclohexyl pentanoate, such as (tricyclohexylphosphine)methylnickel(II) 2,4-pentanedionate, have been elucidated to detail the square-planar coordination around nickel atoms (Barnett & Krüger, 1972). These studies offer insights into the molecular geometry and bonding characteristics that could be analogous to cyclohexyl pentanoate derivatives.

Chemical Reactions and Properties

Cyclohexyl pentanoate and its derivatives undergo a variety of chemical reactions. For example, cyclohexa-1,4-dienes show catalytic activity in cyclohexane and benzyl alcohol oxidations, highlighting the potential of azoderivatives of β-diketones as suitable ligands for oxidation reactions (Mahmudov et al., 2010).

Physical Properties Analysis

The physical properties of cyclohexyl pentanoate and related compounds have been investigated through various techniques. Studies on cyclohexanethiol and 2,4-dimethyl-3-thiapentane provide insights into molecular vibrations, conformational analyses, and thermodynamic properties, which could be relevant for understanding the physical characteristics of cyclohexyl pentanoate (Scott & Crowder, 1967).

Chemical Properties Analysis

The chemical properties of cyclohexyl pentanoate can be inferred from studies on related compounds. For instance, the oxidative transformations of cyclohexane and pentane with superelectrophiles highlight the reactivity of cyclohexyl pentanoate under electrophilic conditions, providing valuable information on its chemical behavior (Akhrem et al., 2001).

Scientific Research Applications

  • Manganese (III) Acetate and Lewis Acid Mediated Cyclization of Olefinic β-Keto Esters : This study discusses the use of Cyclohexyl pentanoate in cyclization reactions under both Lewis acid and free radical conditions. It is significant in organic synthesis, particularly in the formation of complex molecular structures (Colombo, Signorella, Mischne, González-Sierra, & Rúveda, 1990).

  • Attraction of the German Cockroach to Cyclohexyl Alkanoates : This research reveals the application of Cyclohexyl pentanoate in entomology, specifically in studying the behavior and attraction patterns of insects like the German cockroach (Sugawara, Kurihara, & Muto, 1975).

  • Fragrance Material Review on Cyclohexyl Methyl Pentanone : Although this study focuses on Cyclohexyl methyl pentanone, it's relevant for understanding the broader category of compounds including Cyclohexyl pentanoate, especially in fragrance and toxicology research (Scognamiglio, Letizia, & Api, 2013).

  • Vanadium-Catalyzed Carboxylation of Linear and Cyclic C5 and C6 Alkanes : This study explores the role of Cyclohexyl pentanoate in the catalytic carboxylation of alkanes, indicating its potential in catalysis and organic chemical reactions (Reis, Silva, Palavra, Silva, & Pombeiro, 2005).

  • Microbial Short-Chain Fatty Acids Modulate CD8+ T Cell Responses : This research demonstrates the biomedical application of short-chain fatty acids like pentanoate in modulating immune responses, highlighting potential therapeutic uses in cancer treatment (Luu et al., 2021).

  • Atmospheric Chemistry of 2-Pentanone and 2-Heptanone : Although focusing on different but related compounds, this study is significant for understanding the environmental impact and atmospheric interactions of compounds like Cyclohexyl pentanoate (Atkinson, Tuazon, & Aschmann, 2000).

  • The Short-Chain Fatty Acid Pentanoate Suppresses Autoimmunity : This study further investigates the role of pentanoate in autoimmune diseases, emphasizing its immunomodulatory effects and potential for therapeutic use (Luu et al., 2019).

properties

IUPAC Name

cyclohexyl pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O2/c1-2-3-9-11(12)13-10-7-5-4-6-8-10/h10H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLCHTSSXNSNXSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)OC1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10165811
Record name Cyclohexyl valerate
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Molecular Weight

184.27 g/mol
Source PubChem
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Boiling Point

231.00 to 233.00 °C. @ 760.00 mm Hg
Record name Cyclohexyl pentanoate
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Product Name

Cyclohexyl pentanoate

CAS RN

1551-43-5
Record name Cyclohexyl valerate
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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